Stat3/akt-IN-1
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Overview
Description
Stat3/akt-IN-1 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) and protein kinase B (AKT) pathways. These pathways are crucial in regulating various cellular processes, including cell growth, proliferation, survival, and differentiation. Dysregulation of these pathways is often associated with cancer and other diseases, making this compound a promising candidate for therapeutic development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Stat3/akt-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of reactive intermediates .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This often requires optimization of reaction conditions, purification processes, and quality control measures to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Stat3/akt-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Scientific Research Applications
Stat3/akt-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the STAT3 and AKT pathways and their roles in various chemical reactions.
Biology: Employed in cellular and molecular biology research to investigate the effects of inhibiting STAT3 and AKT on cell signaling, proliferation, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers and other diseases associated with dysregulated STAT3 and AKT pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the STAT3 and AKT pathways
Mechanism of Action
Stat3/akt-IN-1 exerts its effects by inhibiting the activity of STAT3 and AKT. STAT3 is a transcription factor that, when activated, translocates to the nucleus and promotes the expression of genes involved in cell growth and survival. AKT is a serine/threonine kinase that regulates various cellular processes, including metabolism, proliferation, and apoptosis. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
STAT3 Inhibitors: Compounds like Stattic and S3I-201 specifically target STAT3 and have been shown to inhibit its activity in various cancer models.
AKT Inhibitors: Compounds like MK-2206 and GSK690693 specifically target AKT and are used in research and clinical trials for cancer treatment
Uniqueness
Stat3/akt-IN-1 is unique in that it simultaneously targets both STAT3 and AKT pathways, providing a dual inhibitory effect. This dual targeting can potentially enhance therapeutic efficacy and overcome resistance mechanisms that may arise from targeting a single pathway .
Properties
Molecular Formula |
C23H22O4 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(2E,5E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]cyclopentan-1-one |
InChI |
InChI=1S/C23H22O4/c1-26-21-9-4-3-6-17(21)7-5-8-18-11-12-19(23(18)25)14-16-10-13-20(24)22(15-16)27-2/h3-10,13-15,24H,11-12H2,1-2H3/b7-5+,18-8+,19-14+ |
InChI Key |
CYPFOKJPBZOIPK-OWOQZQGXSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C/2\CC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O |
Origin of Product |
United States |
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